molecular formula C14H12ClIN2OS B4568787 2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide

Cat. No.: B4568787
M. Wt: 418.7 g/mol
InChI Key: ZCZVDVRWNVCBLK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a chlorophenyl ring and an acetamide group linked to an iodinated methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate halogenated acetamide under basic conditions to form the chlorophenyl sulfanyl intermediate.

    Iodination of Methylpyridine: The next step involves the iodination of 6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The final step involves coupling the chlorophenyl sulfanyl intermediate with the iodinated methylpyridine under suitable conditions, such as using a palladium catalyst in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The iodinated methylpyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfanyl and iodinated pyridine groups can interact with the active sites of target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(4-methoxybenzyl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide is unique due to the presence of both a sulfanyl group and an iodinated pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClIN2OS/c1-9-12(16)6-7-13(17-9)18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVDVRWNVCBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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